N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a heterocyclic acetamide derivative characterized by:
- A dimethoxyphenyl group (3,4-dimethoxy substitution) linked via an acetamide bridge.
- A dihydropyridinone core (4,6-dimethyl-2-oxo substitution) fused with a 3-phenyl-1,2,4-oxadiazole moiety at position 2.
The dimethoxy group may enhance lipophilicity and membrane permeability compared to polar substituents .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-15-12-16(2)29(14-21(30)26-18-10-11-19(32-3)20(13-18)33-4)25(31)22(15)24-27-23(28-34-24)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESGTZMZLIERLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Phenyl ring : Substituted with methoxy groups.
- Pyridine ring : Integral to its biological activity.
- Oxadiazole moiety : Known for various pharmacological effects.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O5 |
| Molecular Weight | 460.5 g/mol |
| CAS Number | 1040682-47-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to bind with high affinity to these targets, leading to modulation of various biochemical pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It can interact with cellular receptors that regulate apoptosis and cell cycle progression.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of oxadiazole compounds possess significant anticancer properties. For instance:
- In vitro studies revealed cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.49 μM to 48 μM .
Antioxidant Properties
The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Cytotoxicity Studies : A study highlighted the effectiveness of oxadiazole derivatives against a panel of human cancer cell lines showing promising IC50 values .
- Mechanistic Insights : Western blot analyses indicated that certain derivatives increased p53 expression levels and induced apoptosis via caspase activation in MCF7 cells .
- Molecular Docking Studies : Research utilizing molecular docking has suggested strong interactions between the compound's aromatic rings and amino acid residues in target proteins, similar to known anticancer agents like Tamoxifen .
Comparison with Similar Compounds
Research Findings and Data
- Potency: Oxadiazole-containing compounds often exhibit enhanced inhibitory activity against kinases (e.g., EGFR, VEGFR) compared to triazole or pyrimidinone derivatives .
- Solubility : The dimethoxy groups may reduce aqueous solubility relative to the difluorophenyl analog, necessitating formulation adjustments for in vivo studies .
- Toxicity: Methyl groups on the dihydropyridinone core could increase hepatotoxicity risks, as seen in related dihydropyridine drugs .
Q & A
Q. Advanced
- 1,2,4-Oxadiazole : Enhances metabolic stability and hydrogen-bonding interactions with targets like enzymes (e.g., kinase ATP-binding pockets) . Substitutions on the phenyl ring (e.g., chloro vs. methoxy) modulate electron density, affecting binding affinity .
- Dihydropyridine : Acts as a redox-active scaffold, potentially influencing calcium channel modulation or NADPH oxidase interactions .
- Dimethoxyphenyl Acetamide : Improves lipophilicity and membrane permeability, critical for CNS-targeted applications .
Methodological Insight : Comparative studies with analogs (e.g., replacing oxadiazole with triazole) reveal activity shifts, guiding structure-activity relationship (SAR) models .
What experimental strategies are recommended for identifying biological targets and mechanisms of action?
Q. Advanced
- In Silico Docking : Use software like AutoDock Vina to predict binding to kinases or GPCRs, leveraging the oxadiazole’s affinity for polar residues .
- Cellular Assays : Screen against panels (e.g., NCI-60 cancer lines) to identify antiproliferative activity. Follow-up with kinase inhibition profiling (e.g., Eurofins KinaseProfiler) .
- Mechanistic Studies : Use CRISPR-Cas9 knockout models to validate target involvement. For example, knocking down NADPH oxidase isoforms (NOX1–5) could clarify redox-related effects .
How can researchers resolve contradictions in reported biological activities across structurally similar analogs?
Advanced
Contradictions often arise from substituent effects. For example:
- Chlorophenyl vs. Methoxyphenyl : Chlorine’s electron-withdrawing effect may enhance oxidative stress pathways, while methoxy groups improve solubility but reduce target engagement .
Resolution :
Systematic SAR : Synthesize a series with incremental substitutions (e.g., -Cl, -OCH₃, -CF₃) and compare IC₅₀ values .
Computational Analysis : Perform DFT calculations to correlate electronic properties (e.g., Hammett constants) with activity trends .
What are the best practices for designing SAR studies on this scaffold?
Q. Advanced
- Core Modifications : Prioritize substitutions at the oxadiazole 3-position and dihydropyridine 4,6-methyl groups, which are critical for steric and electronic interactions .
- Functional Group Swapping : Replace acetamide with sulfonamide or urea to assess hydrogen-bonding impact .
- In Vitro/In Vivo Correlation : Use parallel artificial membrane permeability assays (PAMPA) to predict bioavailability early in SAR workflows .
How stable is this compound under varying pH and temperature conditions, and what formulation strategies mitigate degradation?
Q. Advanced
- pH Sensitivity : The dihydropyridine ring is prone to oxidation at pH > 7. Stability studies (e.g., 24-hour incubations at pH 1–10) show optimal stability at pH 4–6 .
- Thermal Degradation : DSC/TGA analysis reveals decomposition above 150°C. Lyophilization or encapsulation in PEG matrices improves thermal resilience .
- Light Sensitivity : UV-Vis studies indicate photodegradation under UV light; use amber vials for storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
